L759633 vs. L759656: Structural Analogs with Divergent CB2 Affinity and Functional Potency
L759633 and L759656 are both 1-methoxy-Δ8-THC derivatives synthesized at Merck, yet they display significant quantitative differences. In the same study, L759633 exhibited a CB2 Ki of 6.4 nM and a CB2/CB1 affinity ratio of 163, whereas L759656 showed a CB2 Ki of 4.2 nM and a higher CB2/CB1 ratio of 414 [1]. Functionally, L759633 inhibited forskolin-stimulated cAMP production in CB2-transfected cells with an EC50 of 8.1 nM, compared to 3.1 nM for L759656, resulting in CB1/CB2 EC50 ratios of >1000 and >3000, respectively [1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) and functional potency (EC50) |
|---|---|
| Target Compound Data | CB2 Ki = 6.4 nM; CB2 EC50 = 8.1 nM; CB2/CB1 Ki ratio = 163; CB1/CB2 EC50 ratio > 1000 |
| Comparator Or Baseline | L759656: CB2 Ki = 4.2 nM; CB2 EC50 = 3.1 nM; CB2/CB1 Ki ratio = 414; CB1/CB2 EC50 ratio > 3000 |
| Quantified Difference | L759656 has 1.5-fold higher CB2 affinity (Ki) and 2.6-fold greater functional potency (EC50) than L759633; L759656 exhibits 2.5-fold greater CB2/CB1 selectivity in binding assays |
| Conditions | Radioligand binding assays using [3H]-CP55940 in membranes from CHO cells stably transfected with human CB1 or CB2 receptors; functional cAMP inhibition assays in CB2-transfected CHO cells |
Why This Matters
Selection between L759633 and L759656 depends on whether slightly lower CB2 affinity and selectivity is acceptable in exchange for potentially distinct in vivo or signaling properties, as subtle structural changes in the C3 side chain can alter pharmacokinetics and functional bias.
- [1] Ross RA, Brockie HC, Stevenson LA, Murphy VL, Templeton F, Makriyannis A, Pertwee RG. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630. Br J Pharmacol. 1999 Feb;126(3):665-72. doi: 10.1038/sj.bjp.0702351. PMID: 10188977; PMCID: PMC1565857. View Source
